4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile
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Overview
Description
Benzimidazole and its derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They are known for their diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole compounds can be synthesized using various methods. For instance, one approach involves the use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold .Molecular Structure Analysis
Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Reactions with ethyl 3-cinnamoyl-5-methyl-1-phenyl-1H-pyrazoles in EtOH with AcOH as a catalyst have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its specific structure. For instance, a related compound, Phenol, 4-(1-methyl-1-phenylethyl)-, has a molecular weight of 212.2869 .Scientific Research Applications
Fluorescence Properties and Applications
The complex known as 4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile exhibits intriguing chemical behavior, particularly in the synthesis of fluorescent molecules and their applications. Research has explored its derivatives for their fluorescent properties. For instance, a study synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and evaluated some as fluorescent whitening agents for polyester fibers. This showcases its potential in material science for enhancing the aesthetic and functional quality of textiles by improving their brightness and appearance under ultraviolet light (Rangnekar & Rajadhyaksha, 1986).
Heterocyclic Chemistry and Synthetic Applications
The compound also plays a role in the realm of heterocyclic chemistry, serving as a precursor or an integral component in the synthesis of various heterocyclic structures. These structures often exhibit a range of biological activities and are vital in the development of new therapeutic agents. For instance, researchers have used similar structures to create a new series of pyridine and fused pyridine derivatives, demonstrating the compound's versatility in synthesizing complex molecules with potential applications in medicinal chemistry (Al-Issa, 2012).
Material Science and Surface Properties
Beyond pharmaceutical applications, derivatives of this compound have been investigated for their properties related to material science. For example, research has focused on the adsorption properties of certain heterocyclic derivatives on C-steel surfaces in acidic environments. These studies are crucial for understanding corrosion inhibition, a significant concern in maintaining the longevity and safety of metal structures and machinery. The findings contribute to the development of more effective corrosion inhibitors, which are essential for a wide range of industries, including construction, automotive, and manufacturing (Abdel Hameed et al., 2020).
Future Directions
properties
IUPAC Name |
7-methyl-3-(2-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c1-16-18-12-14-26(13-11-17-7-3-2-4-8-17)23(18)27-21-10-6-5-9-20(21)25-22(27)19(16)15-24/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOMOVMIOBQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCC5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile |
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